1-(Azocan-1-yl)-3-methylbutan-1-one
Description
1-(Azocan-1-yl)-3-methylbutan-1-one is a ketone derivative featuring an 8-membered azocane ring (azacyclooctane) attached to a 3-methylbutan-1-one moiety. The azocane ring contributes unique steric and electronic properties due to its size and conformational flexibility, distinguishing it from smaller azacycloalkanes like piperidine or azetidine. Its nitrogen-containing ring may enhance solubility and binding interactions in biological systems, though this depends on substituent effects and ring strain .
Properties
IUPAC Name |
1-(azocan-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11(2)10-12(14)13-8-6-4-3-5-7-9-13/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZMBIMOLCRNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ring Strain : Smaller rings (e.g., azetidine) exhibit higher strain, increasing reactivity but reducing stability. Azocane’s 8-membered ring minimizes strain, favoring thermodynamic stability .
- Solubility : Larger rings like azocane may improve aqueous solubility compared to piperidine derivatives due to reduced hydrophobicity .
Aryl-Substituted 3-Methylbutan-1-one Derivatives
Aromatic substituents introduce electronic effects and influence applications:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Br in ) increase ketone reactivity, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization .
- Biological Activity : Fluorinated derivatives () are prized in drug design for their ability to modulate bioavailability and binding affinity .
Heteroaromatic Derivatives
Heterocyclic substituents introduce diverse electronic and steric profiles:
Key Observations :
- Coordination Potential: Pyridine-containing derivatives () may act as ligands in metal-catalyzed reactions, though stability varies with substituents .
- Charge Transfer : Thiophene derivatives () are valuable in organic electronics due to their conductive properties .
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